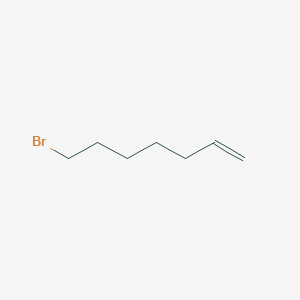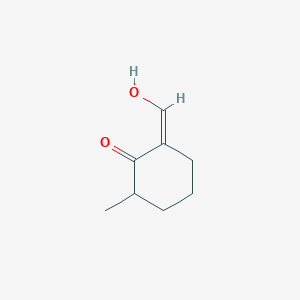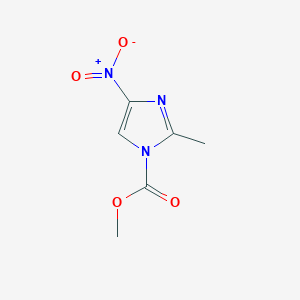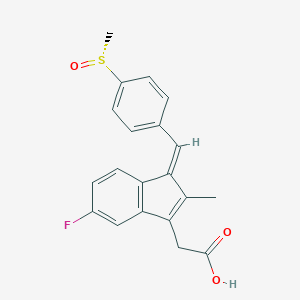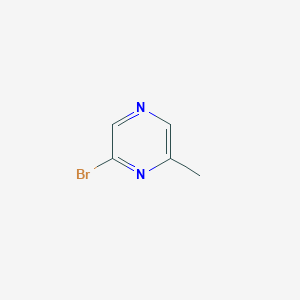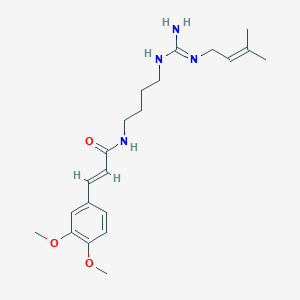
Caracasanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caracasanamide is a natural product that is classified as a cyclic depsipeptide. It was first isolated from a marine sponge known as Siliquariaspongia sp. in 2010. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
作用機序
The mechanism of action of caracasanamide is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by disrupting the microtubule network in cancer cells. This disruption leads to cell cycle arrest and eventually, apoptosis.
生化学的および生理学的効果
Caracasanamide has been found to exhibit potent cytotoxic activity against various cancer cell lines. It has also been found to exhibit antibacterial and antifungal activity. In addition, caracasanamide has been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
実験室実験の利点と制限
The advantages of using caracasanamide in lab experiments include its potent cytotoxic activity against various cancer cell lines and its ability to induce apoptosis in cancer cells. However, the limitations of using caracasanamide in lab experiments include its complex synthesis method and the difficulty in obtaining large quantities of the compound.
将来の方向性
There are several future directions for the research and development of caracasanamide. One direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the development of new derivatives of caracasanamide with improved potency and selectivity against cancer cells. Finally, the use of caracasanamide in combination with other anticancer drugs is also an area of future research.
合成法
The synthesis of caracasanamide is a complex process that involves several steps. The first step is the synthesis of the linear peptide backbone, which is achieved through solid-phase peptide synthesis. The next step is the cyclization of the linear peptide to form the cyclic depsipeptide. This is achieved through a combination of chemical and enzymatic methods. The final step is the purification of the compound using chromatography.
科学的研究の応用
Caracasanamide has been the subject of numerous scientific studies due to its potent cytotoxic activity against various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. In addition to its anticancer activity, caracasanamide has also been found to exhibit antibacterial and antifungal activity.
特性
CAS番号 |
146269-39-8 |
|---|---|
製品名 |
Caracasanamide |
分子式 |
C21H32N4O3 |
分子量 |
388.5 g/mol |
IUPAC名 |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C21H32N4O3/c1-16(2)11-14-25-21(22)24-13-6-5-12-23-20(26)10-8-17-7-9-18(27-3)19(15-17)28-4/h7-11,15H,5-6,12-14H2,1-4H3,(H,23,26)(H3,22,24,25)/b10-8+ |
InChIキー |
SZQNZZPMXSFUDT-CSKARUKUSA-N |
異性体SMILES |
CC(=CCN=C(N)NCCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)C |
SMILES |
CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |
正規SMILES |
CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |
同義語 |
1-((3,4-dimethoxycinnamoyl)amino)-4-((3-methyl-2-butenyl)guaidino)butane caracasanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




